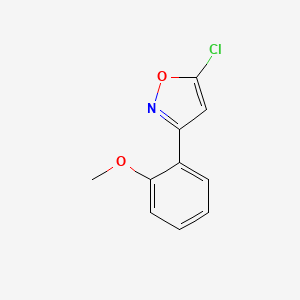
5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies . For instance, the synthesis of 3-phosphonylated aminophosphonates from α, β-unsaturated imines through tandem 1,4-1,2-phosphite addition was accomplished by the use of both silylated dialkyl phosphite and trialkyl phosphates .Molecular Structure Analysis
The molecular structure of a similar compound, N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, has a molecular formula of C18H14ClNO3, an average mass of 327.762 Da, and a mono-isotopic mass of 327.066223 Da .Chemical Reactions Analysis
In related compounds, a catalyst system comprising of Pd2(dba)3·CHCl3 and tris(2-methoxyphenyl)phosphine resulted in a rapid polymerization . The polymers with weight-average molecular weights (Mw) of 18–77 kDa were afforded after one hour of reaction time .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (5-chloro-3-isopropoxy-2-methoxyphenyl)methanol, include its structure, melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación
Oxazole Derivatives and Their Applications
Biological Activities of Oxazole Compounds Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds, including oxazole derivatives, are known for a wide range of pharmacological activities. For instance, they have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of oxazole scaffolds is significant, given their presence in various natural products and synthetic compounds with medicinal value. The review by Kaur et al. (2018) highlights the biological potential of oxazoles, emphasizing their utility in developing new therapeutic agents due to their diverse pharmacological profiles (Kaur et al., 2018).
Synthetic Approaches and Chemical Properties The synthetic versatility of oxazole derivatives allows for the development of compounds with targeted biological activities. Advances in the synthesis of triazoles, another class of heterocyclic compounds, often involve eco-friendly procedures that could also apply to oxazole derivatives, emphasizing sustainable chemistry practices in drug development and other applications (de Souza et al., 2019).
Environmental Applications Beyond pharmacological interests, oxazole derivatives have been investigated for environmental applications, such as in the treatment of organic pollutants. The enzymatic degradation of pollutants using oxidoreductive enzymes presents a bio-based approach to addressing environmental contamination. This area of research explores the potential of enzymes in the remediation of wastewater, offering a biological solution to pollution that could be relevant to the broader applications of oxazole derivatives (Husain, 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play crucial roles in cellular signaling and regulation .
Mode of Action
This could potentially alter cellular signaling pathways, resulting in various downstream effects .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cellular signaling and regulation .
Result of Action
Based on its potential targets, it can be inferred that the compound may influence cellular signaling and regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Propiedades
IUPAC Name |
5-chloro-3-(2-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-13-9-5-3-2-4-7(9)8-6-10(11)14-12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRZDIVHXMGYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-methoxyphenyl)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)


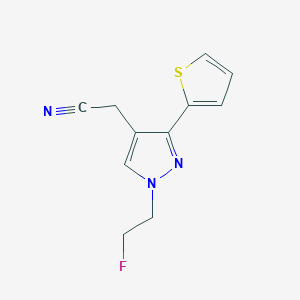
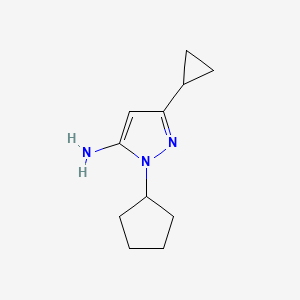
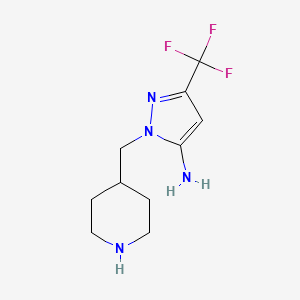
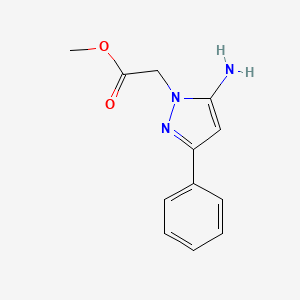
![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)



![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)